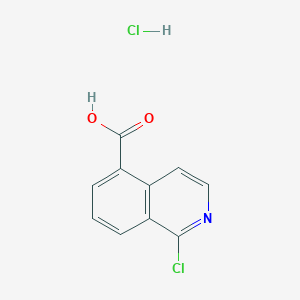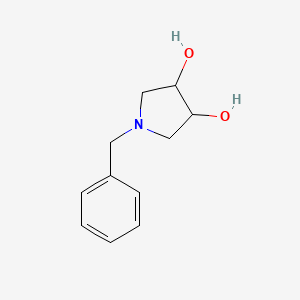
1-Benzylpyrrolidine-3,4-diol
Vue d'ensemble
Description
1-Benzylpyrrolidine-3,4-diol is a chemical compound with the molecular formula C11H15NO2 . It has a molecular weight of 193.25 . The compound exists in different stereoisomers, including (3R,4S)-1-benzylpyrrolidine-3,4-diol and (3R,4R)-1-Benzylpyrrolidine-3,4-diol . The pyrrolidine ring in the compound adapts a twisted envelope conformation, and the two hydroxyl groups are arranged in a trans conformation .
Synthesis Analysis
The synthesis of 1-Benzylpyrrolidine-3,4-diol involves complex chemical reactions. The pyrrolidine ring is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound can also be synthesized from different cyclic or acyclic precursors . More specific synthesis routes and reaction conditions can be found in specialized chemical databases.Molecular Structure Analysis
The InChI code for (3R,4S)-1-benzylpyrrolidine-3,4-diol is 1S/C11H15NO2/c13-10-7-12(8-11(10)14)6-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8H2/t10-,11+ . The structure of the compound is characterized by a pyrrolidine ring bearing two hydroxyl groups in a trans conformation .Physical And Chemical Properties Analysis
The physical form of (3R,4S)-1-benzylpyrrolidine-3,4-diol is oil , while (3R,4R)-1-Benzylpyrrolidine-3,4-diol is a solid . The compounds should be stored at room temperature or at 4°C .Safety And Hazards
Orientations Futures
Propriétés
Numéro CAS |
260389-82-0 |
|---|---|
Nom du produit |
1-Benzylpyrrolidine-3,4-diol |
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
1-benzylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C11H15NO2/c13-10-7-12(8-11(10)14)6-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8H2 |
Clé InChI |
QJRIUWQPJVPYSO-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CN1CC2=CC=CC=C2)O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

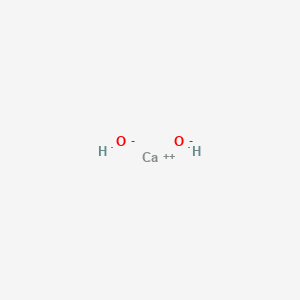
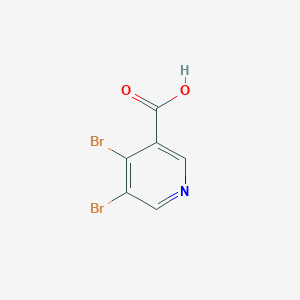
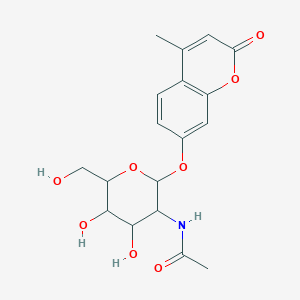
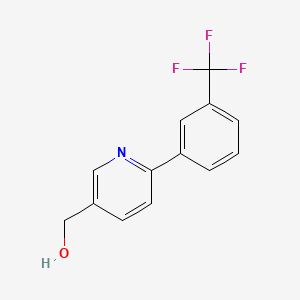
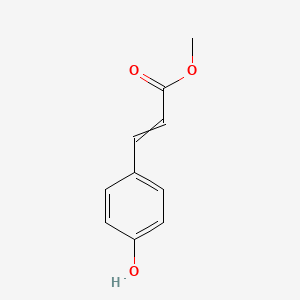
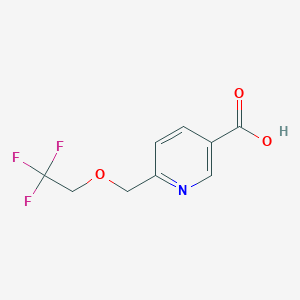
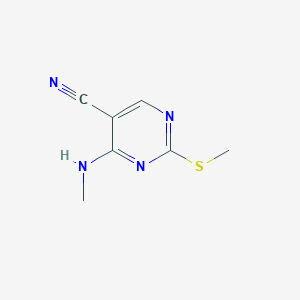
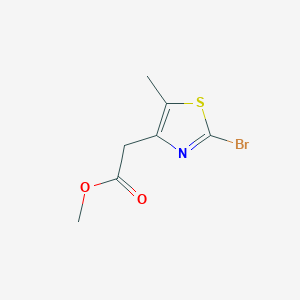
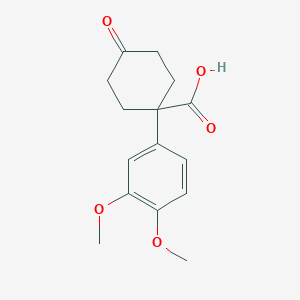

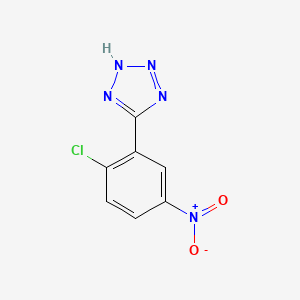
![[5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B8817786.png)
![4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic Acid](/img/structure/B8817792.png)
